molecular formula C18H18N2OS B2742769 N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 850916-51-7

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No.: B2742769
CAS No.: 850916-51-7
M. Wt: 310.42
InChI Key: BKECRZKJPAOFPP-UHFFFAOYSA-N
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Description

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole core with a phenyl group at the 2-position and a thioether linkage to an acetamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the indole core through electrophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can be compared with other indole derivatives that have similar structures and biological activities. Some similar compounds include:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKECRZKJPAOFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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